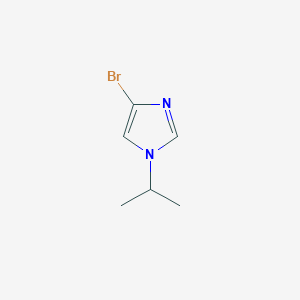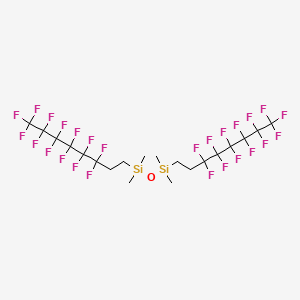
1,1,3,3-四甲基-1,3-双(3,3,4,4,5,5,6,6,7,7,8,8,8-十三氟辛基)二硅氧烷
描述
The compound 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a type of organosilicon compound known for its unique properties, which include hydrophobicity, flexibility, and thermal stability. These characteristics make it an interesting subject for research in materials science and chemistry.
Synthesis Analysis
The synthesis of related disiloxane compounds has been explored in several studies. For instance, a variety of 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes were synthesized and their chemical structures confirmed by spectroscopic methods such as 1H NMR, IR, and UV, along with elemental analysis . Another study reported the synthesis of poly[1,1-bis(trimethylsilyloxy)-3,3,5,5-tetramethyltrisiloxane] through anionic ring-opening polymerization . Additionally, bis(methoxyl hydroxyl)-functionalized disiloxanes and polysiloxane oligomers were prepared through a multi-step process involving hydrosilylation and methoxylation .
Molecular Structure Analysis
The molecular structure of disiloxane compounds can be complex and is often investigated using X-ray diffraction and various NMR techniques. For example, the crystal structure of a specific 1,3-bis-(4methylazobenzene-oxy-methyl)-1,1,3,3-tetramethyl disiloxane was studied using X-ray diffraction . The molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane was determined in different phases, revealing conformational changes between the solid, liquid, and gas phases .
Chemical Reactions Analysis
The reactivity of disiloxane compounds can vary significantly. Novel organofunctional disiloxanes were obtained by reacting 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds . In another study, the reaction of tetrafluorosilane with various amines led to the formation of compounds with a pentacoordinate silicon atom . Furthermore, 1,ω-bis(pseudo-pentacoordinated) 1,ω-difluoro-oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups were synthesized, displaying unique thermal and photochemical stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of disiloxanes are influenced by their molecular structure. The phase behavior of synthesized disiloxanes was investigated using differential scanning calorimetry (DSC) and polarizing microscopy, with most compounds exhibiting liquid crystalline phase transition temperatures . The redox properties of related phosphorus-containing compounds were studied through electrochemical measurements, reflecting their molecular structure . The unusual conformational changes of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane between different phases suggest that the physical state can significantly affect the properties of these materials .
科学研究应用
- Chemical Properties : It is a colorless or yellowish transparent liquid . It has a molecular weight of 134.32 and a molecular formula of C4H14OSi2 .
- Uses : It is used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds . It is utilized in non-aqueous polymer preparation as well as a laboratory reagent .
- Synthesis : Due to containing reactive Si-H groups in the molecular structure, it can be used in the synthesis of copolymer macromolecule by hydrosilylation . The synthesis of copolymer macromolecule can be made into a series of reactive silicone oil .
-
Organic Synthesis : In organic synthesis, it finds an application as an effective reducing agent in platinum-catalyzed reduction of carboxamides to amines . It can also enable a direct bromination of carboxylic acids in the presence of indium bromide (InBr3) as catalyst .
-
Hydrosilylation Reactions : Due to its electrophilic nature, it is an attractive hydride source for hydrosilylation reactions . This involves the addition of Si-H across a multiple bond such as a carbon-carbon double bond .
-
Dehydrogenative Silylations : It is used in dehydrogenative silylations . This is a process where a silicon-hydrogen bond is formed by the removal of hydrogen .
-
Polymer Production : It is used in the production of polymers . The reactive Si-H groups in its molecular structure can be used in the synthesis of copolymer macromolecule .
-
Preparation of Other Organosilicon Compounds : It is used as a precursor to prepare other organosilicon compounds . This is due to the presence of reactive Si-H groups in its molecular structure .
-
Non-Aqueous Polymer Preparation : It is utilized in non-aqueous polymer preparation . This involves the preparation of polymers in a non-aqueous environment .
-
Organic Synthesis : In organic synthesis, it finds an application as an effective reducing agent in platinum-catalyzed reduction of carboxamides to amines . It can also enable a direct bromination of carboxylic acids in the presence of indium bromide (InBr3) as catalyst .
-
Hydrosilylation Reactions : Due to its electrophilic nature, it is an attractive hydride source for hydrosilylation reactions . This involves the addition of Si-H across a multiple bond such as a carbon-carbon double bond .
-
Dehydrogenative Silylations : It is used in dehydrogenative silylations . This is a process where a silicon-hydrogen bond is formed by the removal of hydrogen .
-
Polymer Production : It is used in the production of polymers . The reactive Si-H groups in its molecular structure can be used in the synthesis of copolymer macromolecule .
-
Preparation of Other Organosilicon Compounds : It is used as a precursor to prepare other organosilicon compounds . This is due to the presence of reactive Si-H groups in its molecular structure .
-
Non-Aqueous Polymer Preparation : It is utilized in non-aqueous polymer preparation . This involves the preparation of polymers in a non-aqueous environment .
安全和危害
未来方向
As a widely used organic silicon intermediate, 1,1,3,3-Tetramethyldisiloxane has potential applications in the synthesis of other organosilicon compounds and in the production of silicone polymers or silicone resins . Its use as a reducing agent in various chemical reactions also opens up new possibilities for its application in organic synthesis .
属性
IUPAC Name |
[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F26OSi2/c1-48(2,7-5-9(21,22)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)47-49(3,4)8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKNJUVZUHUEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O[Si(CH3)2CH2CH2C6F13]2, C20H20F26OSi2 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647766 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane | |
CAS RN |
71363-70-7 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



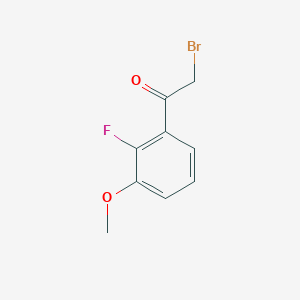
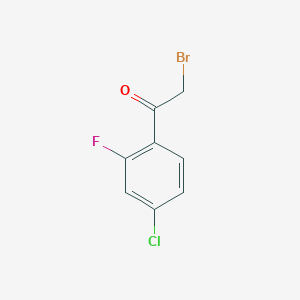
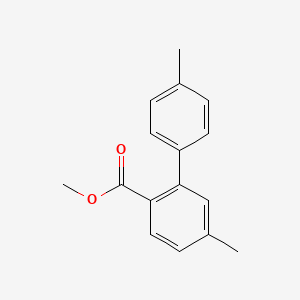
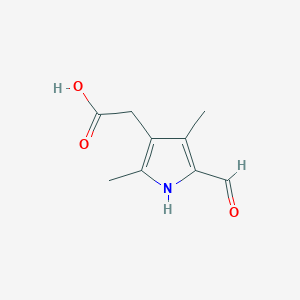
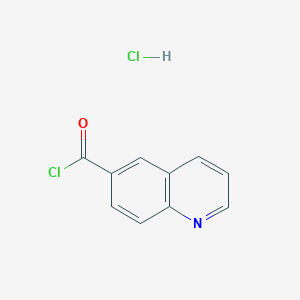
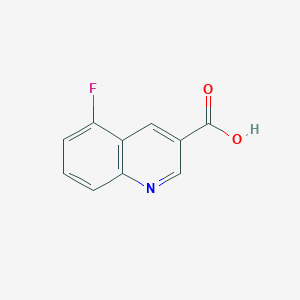
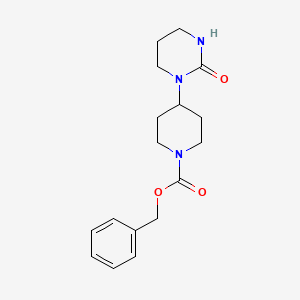
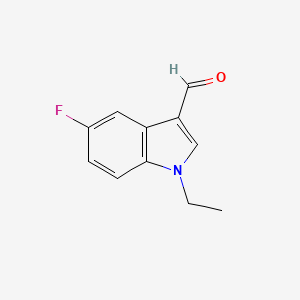
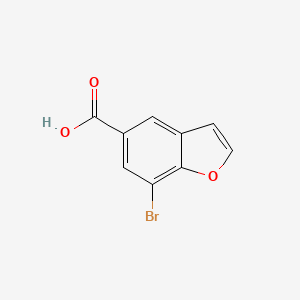
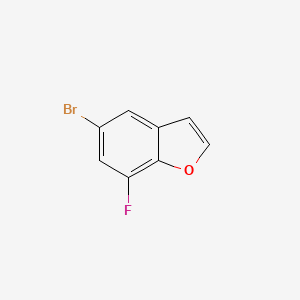
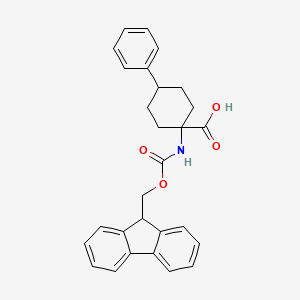
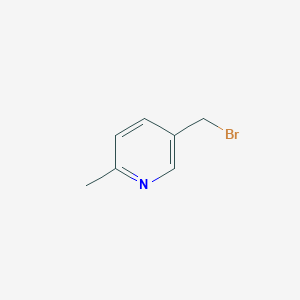
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
